molecular formula C20H25NO3 B12906157 Ethyl 6-cyclooctyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 55522-58-2

Ethyl 6-cyclooctyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B12906157
CAS No.: 55522-58-2
M. Wt: 327.4 g/mol
InChI Key: OXXPTDVUBAWHJO-UHFFFAOYSA-N
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Description

Ethyl 6-cyclooctyl-4-hydroxyquinoline-3-carboxylate: is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core, a cyclooctyl group, and an ethyl ester functional group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-cyclooctyl-4-hydroxyquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-cyclooctyl-4-hydroxyquinoline-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-cyclooctyl-4-hydroxyquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Hydrolysis using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: 6-cyclooctyl-4-hydroxyquinoline-3-carboxylic acid.

Scientific Research Applications

Chemistry: Ethyl 6-cyclooctyl-4-hydroxyquinoline-3-carboxylate is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its quinoline core is of particular interest due to its presence in many biologically active molecules.

Medicine: Potential applications in medicine include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, ethyl 6-cyclooctyl-4-hydroxyquinoline-3-carboxylate can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 6-cyclooctyl-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can interact with enzymes or receptors, potentially inhibiting their activity. The cyclooctyl group may enhance the compound’s binding affinity and specificity, while the ethyl ester group can influence its solubility and bioavailability.

Comparison with Similar Compounds

  • 4-Hydroxyquinoline-3-carboxylic acid ethyl ester
  • Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • 6-Ethyl-4-hydroxyquinoline

Uniqueness: Ethyl 6-cyclooctyl-4-hydroxyquinoline-3-carboxylate stands out due to its cyclooctyl group, which is not commonly found in similar compounds. This unique structural feature can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

55522-58-2

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

ethyl 6-cyclooctyl-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C20H25NO3/c1-2-24-20(23)17-13-21-18-11-10-15(12-16(18)19(17)22)14-8-6-4-3-5-7-9-14/h10-14H,2-9H2,1H3,(H,21,22)

InChI Key

OXXPTDVUBAWHJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C3CCCCCCC3

Origin of Product

United States

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